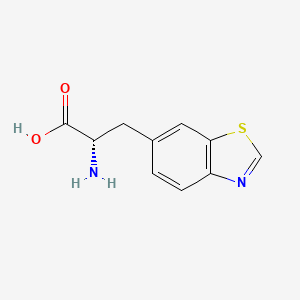![molecular formula C7H8N2 B1166250 Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m CAS No. 100402-51-5](/img/new.no-structure.jpg)
Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] is a complex organosulfur compound. This compound is notable for its unique bicyclic structure, which includes a gold salt and reaction products with 4,4’-dithiobis[morpholine]. The compound’s structure and reactivity make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] typically involves the reaction of Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl- with gold salts in the presence of 4,4’-dithiobis[morpholine]. The reaction conditions often require a controlled environment to ensure the stability of the gold salt and the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized equipment to handle the reactive nature of the gold salts and to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The gold salt can be reduced to elemental gold under certain conditions.
Substitution: The thiol group can participate in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the gold salt can produce elemental gold .
Scientific Research Applications
Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] involves its interaction with molecular targets through its thiol and gold components. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The gold salt can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: A structurally similar compound without the thiol and gold components.
Bicyclo[3.1.1]heptane-2,3-diol, 2,6,6-trimethyl-: Another related compound with hydroxyl groups instead of thiol and gold.
Uniqueness
Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] is unique due to its combination of a bicyclic structure, thiol group, and gold salt. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
100402-51-5 |
|---|---|
Molecular Formula |
C7H8N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



